Cas no 2171995-39-2 ((3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanylone)
(3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanylone Chemical and Physical Properties
Names and Identifiers
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- EN300-1645662
- [(3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanyl]one
- 2171995-39-2
- (3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanylone
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- Inchi: 1S/C10H15N3OS2/c11-9-2-1-3-10(8-9)16(12,14)13-4-6-15-7-5-13/h1-3,8,12H,4-7,11H2
- InChI Key: FVDFFGXZZVPWDZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C=1)N)(=N)(N1CCSCC1)=O
Computed Properties
- Exact Mass: 257.06565446g/mol
- Monoisotopic Mass: 257.06565446g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 104Ų
(3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanylone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1645662-0.05g |
[(3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanyl]one |
2171995-39-2 | 0.05g |
$888.0 | 2023-06-04 | ||
| Enamine | EN300-1645662-0.1g |
[(3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanyl]one |
2171995-39-2 | 0.1g |
$930.0 | 2023-06-04 | ||
| Enamine | EN300-1645662-0.25g |
[(3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanyl]one |
2171995-39-2 | 0.25g |
$972.0 | 2023-06-04 | ||
| Enamine | EN300-1645662-0.5g |
[(3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanyl]one |
2171995-39-2 | 0.5g |
$1014.0 | 2023-06-04 | ||
| Enamine | EN300-1645662-1.0g |
[(3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanyl]one |
2171995-39-2 | 1g |
$1057.0 | 2023-06-04 | ||
| Enamine | EN300-1645662-2.5g |
[(3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanyl]one |
2171995-39-2 | 2.5g |
$2071.0 | 2023-06-04 | ||
| Enamine | EN300-1645662-5.0g |
[(3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanyl]one |
2171995-39-2 | 5g |
$3065.0 | 2023-06-04 | ||
| Enamine | EN300-1645662-10.0g |
[(3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanyl]one |
2171995-39-2 | 10g |
$4545.0 | 2023-06-04 | ||
| Enamine | EN300-1645662-50mg |
[(3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanyl]one |
2171995-39-2 | 50mg |
$888.0 | 2023-09-22 | ||
| Enamine | EN300-1645662-100mg |
[(3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanyl]one |
2171995-39-2 | 100mg |
$930.0 | 2023-09-22 |
(3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanylone Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on (3-aminophenyl)(thiomorpholin-4-yl)imino-lambda6-sulfanylone
The Compound CAS No 2171995-39-2: (3-Aminophenyl)(Thiomorpholin-4-Yl)Imino-Lambda6-Sulfanylone
The compound with CAS No 2171995-39-2, commonly referred to as (3-Aminophenyl)(Thiomorpholin-4-Yl)Imino-Lambda6-Sulfanylone, is a highly specialized organic compound with unique chemical properties. This compound has garnered significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. The structure of this compound is characterized by the presence of a thiomorpholin ring system, which is fused with a sulfanylone group, and a 3-aminophenyl substituent. These structural features contribute to its distinctive reactivity and functionality.
Recent studies have highlighted the importance of thiomorpholin derivatives in drug design, particularly in the development of anti-inflammatory and antitumor agents. The sulfanylone group in this compound is known to exhibit strong antioxidant properties, making it a promising candidate for use in oxidative stress-related therapies. Additionally, the 3-aminophenyl group introduces aromaticity and potential hydrogen bonding capabilities, which can enhance the compound's solubility and bioavailability.
One of the most intriguing aspects of this compound is its ability to act as a versatile platform for further chemical modifications. Researchers have explored the substitution of different functional groups onto the thiomorpholin ring, leading to the creation of novel derivatives with enhanced biological activities. For instance, the introduction of electron-withdrawing groups has been shown to significantly improve the compound's inhibitory effects on certain enzymes associated with neurodegenerative diseases.
From a synthetic standpoint, the preparation of (3-Aminophenyl)(Thiomorpholin-4-Yl)Imino-Lambda6-Sulfanylone involves a multi-step process that combines both organic and inorganic chemistry techniques. The reaction typically begins with the synthesis of the thiomorpholin ring using sulfur-containing precursors, followed by the introduction of the imino-sulfanylone moiety through condensation reactions. The final step involves coupling this intermediate with a 3-aminophenyl group under controlled conditions to yield the desired product.
The characterization of this compound has been carried out using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided valuable insights into its molecular structure, purity, and stability under various conditions. For example, NMR studies have revealed that the thiomorpholin ring adopts a chair-like conformation, which is critical for its interactions with biological targets.
In terms of applications, this compound has shown great promise in catalytic processes due to its ability to act as a Lewis acid catalyst. Its sulfur-based framework enables it to coordinate with metal ions effectively, making it suitable for use in asymmetric catalysis and polymerization reactions. Furthermore, its thermal stability and resistance to oxidation make it an ideal candidate for high-temperature industrial processes.
Recent advancements in computational chemistry have also played a pivotal role in understanding the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the sulfanylone group exhibits significant electron-deficiency characteristics, which can enhance its reactivity towards nucleophilic attacks. This insight has been instrumental in designing more efficient synthetic pathways for this compound.
In conclusion, (3-Aminophenyl)(Thiomorpholin-4-Yl)Imino-Lambda6-Sulfanylone (CAS No 2171995-39-2) represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, catalysis, and materials science. As ongoing research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow significantly.
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